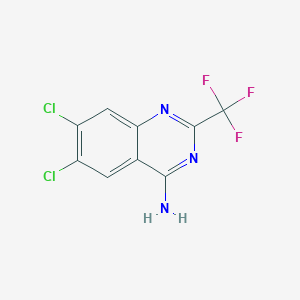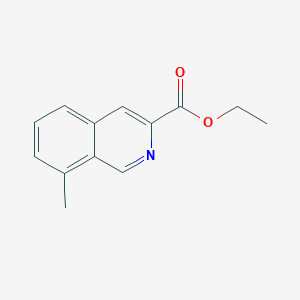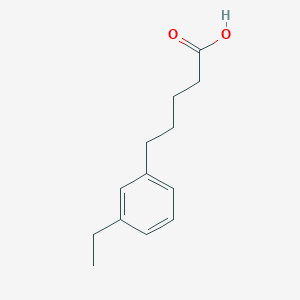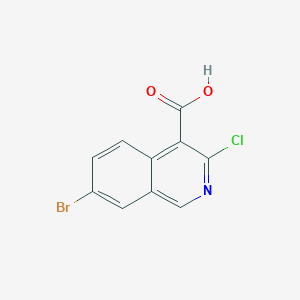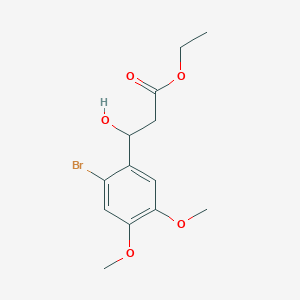
2-Hydroxy-4-methyl-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the naphthalene ring, along with an aldehyde group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-1-naphthaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a methylating agent. One common method is the reaction of 2-hydroxy-1-naphthaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or distillation to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-Hydroxy-4-methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-Hydroxy-4-methyl-1-naphthoic acid.
Reduction: 2-Hydroxy-4-methyl-1-naphthylmethanol.
Substitution: 2-Methoxy-4-methyl-1-naphthaldehyde.
科学的研究の応用
2-Hydroxy-4-methyl-1-naphthaldehyde has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for the detection of metal ions such as copper and nickel.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Hydroxy-4-methyl-1-naphthaldehyde in various applications involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydroxyl and aldehyde groups play crucial roles in these interactions. For example, in the formation of Schiff bases, the aldehyde group reacts with primary amines to form imines, which can further interact with metal ions to form coordination complexes .
類似化合物との比較
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the methyl group at the fourth position, making it less hydrophobic and slightly different in reactivity.
4-Hydroxy-1-naphthaldehyde: Has a hydroxyl group at the fourth position instead of the second, affecting its electronic properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its solubility and reactivity
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
特性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-hydroxy-4-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-8-6-12(14)11(7-13)10-5-3-2-4-9(8)10/h2-7,14H,1H3 |
InChIキー |
RHQRUYKDAMPOIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=CC=CC=C12)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
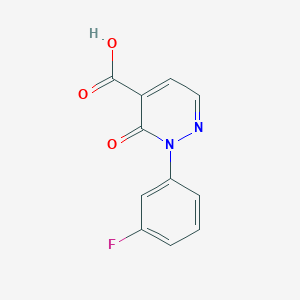
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
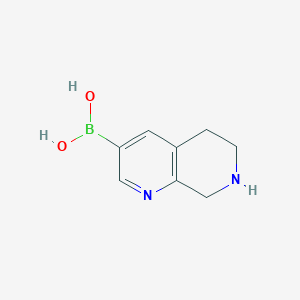
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
